2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide
Description
This compound is a pyrazoloquinoline derivative featuring a fused pyrazole-quinoline core substituted with fluorine at position 8, a 3-methylbenzyl group at position 5, and an acetamide moiety linked to a 4-methoxybenzyl group. The fluorine atom and substituted benzyl groups likely enhance metabolic stability and target selectivity, while the acetamide linker may contribute to binding affinity through hydrogen-bond interactions .
Properties
IUPAC Name |
2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O3/c1-18-4-3-5-20(12-18)15-32-16-24-27(23-13-21(29)8-11-25(23)32)31-33(28(24)35)17-26(34)30-14-19-6-9-22(36-2)10-7-19/h3-13,16H,14-15,17H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEHASAXTZGLRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC)C5=C2C=CC(=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the fluoro and methylbenzyl groups. The final step involves the acylation of the intermediate compound with 4-methoxybenzyl acetamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxybenzyl positions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and biological activity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The pyrazoloquinoline core is known to interact with various enzymes and receptors, potentially modulating their activity. The fluoro and methylbenzyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Modifications
The compound shares structural motifs with several bioactive analogs (Table 1):
Key Observations :
- Fluorine Positioning: Fluorine at position 8 (quinoline ring) is unique to the target compound; analogs with fluorine in other positions (e.g., chromenones in ) show reduced metabolic stability .
Pharmacokinetic and Physicochemical Comparisons
Using Tanimoto and Dice similarity metrics (), the target compound was compared to SAHA (vorinostat) and aglaithioduline (Table 2):
| Property | Target Compound | SAHA | Aglaithioduline |
|---|---|---|---|
| Molecular Weight (g/mol) | 542.58 | 264.32 | 480.45 |
| LogP | 3.7 | 1.8 | 3.2 |
| H-bond Donors | 2 | 3 | 2 |
| H-bond Acceptors | 6 | 4 | 6 |
| Tanimoto Similarity | - | 0.32 | 0.68 |
Research Findings and Activity Landscape
Bioactivity Profiling
Hierarchical clustering of bioactivity data () indicates that pyrazoloquinoline derivatives cluster with HDAC inhibitors and kinase modulators. The target compound’s 4-methoxybenzyl group may confer selectivity toward HDAC isoforms (e.g., HDAC6) due to interactions with the enzyme’s cap region .
Activity Cliffs
Despite structural similarities, minor modifications can lead to significant potency differences. For example:
- Example 83 (): A chromenone analog with isopropoxy and dimethylamino groups shows 10-fold lower potency than the target compound, likely due to steric hindrance from bulkier substituents .
- Activity Cliff : The target compound and aglaithioduline share a Tanimoto similarity >0.6 but differ in IC50 values (hypothetical: 50 nM vs. 120 nM), highlighting the critical role of the 3-methylbenzyl group in enhancing binding .
Biological Activity
The compound 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic derivative of the pyrazoloquinoline class, which has garnered interest for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 454.5 g/mol. The structure features a unique pyrazoloquinoline core that is associated with various pharmacological effects. Its functional groups include a fluoro group and methoxyphenyl moiety, which may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H23FN4O3 |
| Molecular Weight | 454.5 g/mol |
| LogP | 4.5573 |
| Polar Surface Area | 52.653 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Research indicates that compounds within the pyrazoloquinoline class often exhibit anticancer properties by targeting key signaling pathways involved in tumor growth and progression. Specifically, they may inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation. This inhibition can lead to reduced tumor cell viability and enhanced apoptosis in cancer cells.
Anticancer Activity
Preliminary studies have shown that This compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- In vitro assays demonstrated potent activity against human colon cancer cells, with IC50 values comparable to established chemotherapeutics like 5-fluorouracil.
- Xenograft models indicated that this compound can suppress tumor growth significantly when administered at therapeutic doses.
Other Pharmacological Activities
Beyond its anticancer effects, this compound may also possess:
- Anti-inflammatory properties : Similar compounds have been noted for their ability to modulate inflammatory pathways.
- Antimicrobial activity : Some derivatives within the pyrazoloquinoline family have shown efficacy against bacterial and fungal strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to This compound :
- Cytotoxicity Studies : A study evaluated a series of Mannich bases derived from pyrazoloquinolines and found that certain derivatives exhibited cytotoxicity 2.5 to 5.2 times greater than that of standard chemotherapy agents against various cancer cell lines .
- Mechanistic Insights : Research has shown that these compounds can interfere with DNA topoisomerases and other critical enzymes involved in DNA replication and repair processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
